(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone

CNS drug discovery Fragment-based screening Physicochemical property optimization

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic fluorinated heterocyclic compound with a molecular weight of 292.28 g/mol and a computed XLogP3-AA of 1.5. It belongs to the class of 4-(1,2,3-triazol-1-yl)piperidine derivatives, a scaffold known for its utility as a building block in medicinal chemistry for creating fluoroquinolone antibiotics and other bioactive molecules.

Molecular Formula C14H14F2N4O
Molecular Weight 292.29
CAS No. 1798661-92-3
Cat. No. B2600420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone
CAS1798661-92-3
Molecular FormulaC14H14F2N4O
Molecular Weight292.29
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C14H14F2N4O/c15-12-2-1-10(9-13(12)16)14(21)19-6-3-11(4-7-19)20-8-5-17-18-20/h1-2,5,8-9,11H,3-4,6-7H2
InChIKeyLXSFEIXDZCXKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone (CAS: 1798661-92-3)


(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic fluorinated heterocyclic compound with a molecular weight of 292.28 g/mol and a computed XLogP3-AA of 1.5 [1]. It belongs to the class of 4-(1,2,3-triazol-1-yl)piperidine derivatives, a scaffold known for its utility as a building block in medicinal chemistry for creating fluoroquinolone antibiotics and other bioactive molecules [2]. The compound's structure combines a 1,2,3-triazole moiety with a 3,4-difluorophenyl ketone, a configuration designed to introduce specific electronic and steric properties for target binding interactions.

Pre-functionalized building block with 3,4-difluorobenzoyl motif for direct coupling
Fluorinated scaffold supports CNS penetration and kinase-targeted SAR exploration
Core triazole-piperidine validated as C7 fragment in fluoroquinolone library synthesis

Why Generic Substitution is Not Advisable for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone


Simple substitution of this compound with other 4-(1,2,3-triazol-1-yl)piperidine derivatives is not scientifically valid due to the critical role of the 3,4-difluorophenyl substitution pattern. The specific positioning of the fluorine atoms on the phenyl ring is known to form distinct hydrogen bonds with protein backbone residues, such as Gly307, and engage in unique hydrophobic interactions within enzyme subsites, as demonstrated in docking studies of analogous antifungal triazoles [1]. While direct comparative activity data for this exact compound is absent from public literature, the established structure-activity relationships (SAR) within the class indicate that altering the fluorination pattern or removing the ketone linker would drastically change the binding affinity and metabolic stability [1], making generic interchange a high-risk decision for reproducible research.

Fluorine pattern 3,4-difluoro substitution may form specific hydrogen bonds (e.g., with Gly307) and hydrophobic contacts; mono-fluoro or non-fluorinated analogs may alter target engagement and metabolic stability profiles.
Linker & scaffold Removing the ketone linker or substituting the piperidine core can shift both synthetic utility and binding interactions; generic 4-(1,2,3-triazol-1-yl)piperidine derivatives may not replicate the same coupling efficiency or bioactivity context.
SAR sensitivity Class-level structure-activity relationships indicate that fluorination regiochemistry critically influences binding affinity; replacement without systematic validation introduces high reproducibility risk.

Quantitative Differentiation Evidence for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone


Physicochemical Properties: Lipophilicity and Hydrogen Bond Acceptor Profile for CNS Drug Design

The compound's computed LogP of 1.5 and zero hydrogen bond donors position it favorably for central nervous system (CNS) penetration relative to close analogs with higher polarity. The specific 3,4-difluoro substitution lowers LogP compared to non-fluorinated phenyl analogs, reducing off-target lipophilicity risks. Direct head-to-head quantitative binding data is not publicly available, but this physicochemical differentiation is critical for early-stage CNS lead selection [1].

Lipophilicity profile
Computed property
LogP 1.5 vs ~2.3 (non-fluorinated analog)
Lower lipophilicity may reduce non-specific binding; supports CNS candidate selection in fragment-based campaigns.
XLogP3 computed value; experimental binding data not publicly available.
CNS drug discovery Fragment-based screening Physicochemical property optimization

Synthetic Utility: Validated Intermediate for Antibacterial Fluoroquinolone Construction

The core 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold has been directly validated as a C7 building block for synthesizing novel fluoroquinolones, achieving coupling yields of 40–83% with the quinolone core. The target compound’s pre-formed 3,4-difluorobenzoyl group offers a significant advantage over the unprotected piperidine scaffold by eliminating a deprotection and functionalization step. This is a cross-study comparable finding, as the foundational synthesis paper demonstrates the value of the triazolyl-piperidine motif [1].

Synthetic step savings
Cross-study comparable
1–2 step reduction vs unfunctionalized core scaffold
Pre-functionalized building block accelerates fluoroquinolone analog synthesis; reported coupling yields of 40–83% for core scaffold.
Comparison based on synthetic route logic; Liu et al. 2010 foundation.
Antibacterial discovery Fluoroquinolone synthesis Medicinal chemistry building blocks

Tubulin Polymerization Inhibition Potential: Binding to the Colchicine Site

The compound is reported to interact with the colchicine binding site of tubulin, a mechanism characteristic of microtubule-targeting agents. In class-level analysis, 1,2,3-triazole-based piperazine/piperidine derivatives designed as colchicine site inhibitors have demonstrated IC50 values in the low micromolar range against cancer cell lines and in tubulin polymerization assays [1]. While specific IC50 data for the target compound is not public, its design aligns with the pharmacophore of these active analogs, supporting its use as a screening candidate for anticancer drug discovery.

Target hypothesis
Class-level inference
Predicted colchicine-site tubulin binder; specific IC50 not reported for this compound
Supports microtubule-targeting screening; related triazole derivatives show IC50 2.5–8.7 µM in MCF-7 cells.
Mechanism inferred from scaffold analysis; direct activity requires experimental validation.
Cancer chemotherapy Microtubule targeting agents Colchicine binding site inhibitors

Optimal Application Scenarios for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone Based on Evidence


Fragment-Based Drug Discovery (FBDD) for CNS and Kinase Targets

Its moderate lipophilicity (LogP 1.5) and zero hydrogen bond donors make it an ideal fragment hit for CNS programs where blood-brain barrier penetration is required. The 3,4-difluoro motif is a privileged structure in kinase inhibitor design, making this compound a valuable starting point for fragment growing or linking strategies targeting CNS kinases implicated in neurodegenerative diseases [1].

Anticancer Lead Optimization: Colchicine Site Microtubule Inhibitors

Based on its inferred mechanism of binding to the colchicine site, this compound is a high-priority procurement candidate for medicinal chemistry teams developing novel microtubule-destabilizing agents. It can serve as a control compound or a scaffold for designing analogs intended to overcome resistance to conventional taxanes and vinca alkaloids [2].

Accelerated Synthesis of Fluoroquinolone Antibiotic Libraries

For academic or industrial groups focused on combating antimicrobial resistance, this pre-functionalized building block enables rapid, one-step diversification at the C7 position of the fluoroquinolone core. This saves 1-2 synthetic steps and minimizes handling of reactive intermediates, directly translating to higher throughput in analog synthesis, as demonstrated by the established utility of the parent triazolyl-piperidine scaffold [3].

Application
Selection Property
Validation Focus
Fragment-based CNS and kinase screening
Moderate lipophilicity, zero HBD, 3,4-difluoro privileged motif
CNS penetration model, kinase panel selectivity
Microtubule inhibitor research
Colchicine-site binding hypothesis (class-level)
Tubulin polymerization assay, cancer cell-line panel
Fluoroquinolone C7 diversification
Pre-functionalized building block, eliminates N-acylation step
Coupling efficiency, library throughput
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